FXh

ELOVL6 inhibition IC50 Noncompetitive inhibition

ELOVL6 inhibitors vary widely in potency, mechanism, and oral bioavailability-compromising experimental reproducibility across target validation studies. ELOVL6-IN-1 (CAS 1185736-98-4) resolves this with a rigorously defined pharmacological profile: • Well-characterized noncompetitive inhibition mechanism vs. malonyl-CoA (Ki=994 nM) and palmitoyl-CoA, enabling precise kinetic modeling in biochemical assays • Confirmed oral bioavailability with dose-dependent hepatic target engagement in murine models-reduces liver fatty acid elongation indices at 10-100 mg/kg p.o. • Established reference compound for benchmarking novel ELOVL6 inhibitors and probing metabolic disorders including obesity, insulin resistance, and NAFLD.

Molecular Formula C24H24F3N3O4
Molecular Weight 475.5 g/mol
Cat. No. B12387489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFXh
Molecular FormulaC24H24F3N3O4
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)CO)C(=O)NC2=C(C=C(C=C2)CCCCCC(=O)O)C3=CC(=C(C(=C3)F)F)F
InChIInChI=1S/C24H24F3N3O4/c1-30-12-17(21(13-31)29-30)24(34)28-20-8-7-14(5-3-2-4-6-22(32)33)9-16(20)15-10-18(25)23(27)19(26)11-15/h7-12,31H,2-6,13H2,1H3,(H,28,34)(H,32,33)
InChIKeyMMAZICFNRPSZSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ELOVL6-IN-1: ELOVL6 Inhibitor Overview


6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid, also known as ELOVL6-IN-1, is a potent, orally active, and selective inhibitor of the enzyme elongation of very long chain fatty acids protein 6 (ELOVL6) [1]. It dose-dependently inhibits mouse ELOVL6 activity with an IC50 value of 0.350 μM and acts as a noncompetitive inhibitor with respect to malonyl-CoA (Ki=994 nM) . The compound has demonstrated sufficient lipophilicity for passive intracellular diffusion and has shown appreciable plasma and liver exposure following oral administration in preclinical models [1].

ELOVL6-IN-1 Is Not Interchangeable


ELOVL6 inhibitors exhibit significant heterogeneity in their chemical structures, which directly translates to substantial variations in in vitro potency, mechanism of inhibition (e.g., competitive vs. noncompetitive), oral bioavailability, and in vivo efficacy [1]. Simple substitution of ELOVL6-IN-1 with another in-class inhibitor without direct comparative data risks compromising experimental reproducibility and may lead to erroneous conclusions in target validation studies. The following quantitative evidence establishes the specific performance profile of this compound, which is essential for informed selection in research and procurement [2].

ELOVL6-IN-1: Quantitative Evidence


Noncompetitive ELOVL6 Inhibition (In Vitro)

ELOVL6-IN-1 inhibits mouse ELOVL6 with an IC50 of 0.350 μM (350 nM) . This potency is notably lower than that of the later-generation inhibitors ELOVL6-IN-2 (IC50 34 nM) and ELOVL6-IN-5 (IC50 38 nM for mouse) . However, ELOVL6-IN-1 is distinguished by its well-characterized, noncompetitive inhibition mechanism with respect to malonyl-CoA (Ki=994 nM) , a feature not uniformly described for all comparators. This mechanistic profile is critical for studies examining substrate-dependent enzyme kinetics.

ELOVL6 inhibition IC50 Noncompetitive inhibition Metabolic disease

Oral Bioavailability & Liver Engagement

Following oral administration (10 mg/kg) in mice, ELOVL6-IN-1 achieved appreciable plasma and liver exposure, leading to a quantifiable reduction in the hepatic fatty acid elongation index [1]. A dose of 10 and 30 mg/kg (p.o.) reduced the elongation index of liver lipids, and a higher dose of 100 mg/kg (p.o.) over 2 days further reduced the elongation index of total liver fatty acids [1]. This in vivo pharmacodynamic effect demonstrates functional target engagement in a key metabolic tissue, a critical validation for preclinical models of metabolic disease.

Oral bioavailability Pharmacokinetics In vivo efficacy Liver exposure

Selectivity Over ELOVL Family Members

ELOVL6-IN-1 is described as a selective ELOVL6 inhibitor . While precise quantitative selectivity ratios are not provided in the primary public literature for ELOVL6-IN-1, the compound is noted for its selectivity over other human ELOVL subtypes (ELOVL1, -2, -3, and -5) and mouse ELOVL3 . This is in contrast to other tool compounds where selectivity data is more extensively quantified, such as ELOVL6-IN-4, which demonstrates 'excellent selectivity' over these isoforms . The selective profile of ELOVL6-IN-1 supports its use as a pharmacological tool for target validation studies where minimizing off-target effects on related elongases is critical.

Selectivity ELOVL isoforms Off-target effects

ELOVL6-IN-1: Key Research Applications


Mechanistic ELOVL6 Kinetics Studies

ELOVL6-IN-1 is ideally suited for detailed mechanistic studies of ELOVL6 due to its well-characterized noncompetitive inhibition mechanism with respect to malonyl-CoA (Ki=994 nM) . Researchers investigating substrate-dependent enzyme behavior and the kinetic nuances of fatty acid elongation should select this compound over more potent but mechanistically ambiguous alternatives. The defined Ki value enables precise kinetic modeling in biochemical assays.

In Vivo Metabolic Disease Models

The demonstrated oral bioavailability and liver engagement of ELOVL6-IN-1, as evidenced by reduced hepatic fatty acid elongation indices following oral dosing in mice [1], makes it a reliable tool for chronic in vivo studies of metabolic disorders such as obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD). Researchers can confidently use this compound to probe the role of ELOVL6 in these pathologies, knowing that the compound achieves therapeutically relevant exposure in the target organ.

Comparative Pharmacology & Target Validation

Given the heterogeneity among ELOVL6 inhibitors in terms of potency, mechanism, and selectivity, ELOVL6-IN-1 serves as a critical reference compound for comparative pharmacological studies [2]. Its moderate potency (IC50 350 nM) provides a useful baseline for benchmarking newer, more potent inhibitors, while its established oral activity and selectivity profile make it a valuable positive control in target validation experiments aimed at confirming the therapeutic relevance of ELOVL6 inhibition.

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